Diethyl 2-bromo-2-methylmalonate

ATRP Controlled Radical Polymerization Initiator Efficiency

Diethyl 2-bromo-2-methylmalonate (DBMM, CAS 29263-94-3) is a specialized α-brominated malonate ester with the molecular formula C8H13BrO4 and a molecular weight of 253.09 g/mol. As a liquid reagent with a density of 1.325 g/mL at 25 °C and a refractive index (n20/D) of 1.449 , DBMM serves primarily as an initiator for controlled radical polymerization techniques and as a versatile alkylating agent in organic synthesis.

Molecular Formula C8H13BrO4
Molecular Weight 253.09 g/mol
CAS No. 29263-94-3
Cat. No. B146579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-bromo-2-methylmalonate
CAS29263-94-3
Molecular FormulaC8H13BrO4
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C(=O)OCC)Br
InChIInChI=1S/C8H13BrO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3
InChIKeyCSLQAXTUGPUBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-bromo-2-methylmalonate (CAS 29263-94-3): Technical Baseline and Procurement Considerations


Diethyl 2-bromo-2-methylmalonate (DBMM, CAS 29263-94-3) is a specialized α-brominated malonate ester with the molecular formula C8H13BrO4 and a molecular weight of 253.09 g/mol . As a liquid reagent with a density of 1.325 g/mL at 25 °C and a refractive index (n20/D) of 1.449 , DBMM serves primarily as an initiator for controlled radical polymerization techniques and as a versatile alkylating agent in organic synthesis . Unlike simpler malonate derivatives, DBMM features a fully substituted α-carbon bearing both a bromine leaving group and a methyl substituent, a structural feature that fundamentally dictates its reactivity profile and distinguishes it from less substituted analogs . Commercial availability is typically at 98% purity from major suppliers .

Why Diethyl 2-bromo-2-methylmalonate Cannot Be Interchanged with General-Purpose α-Bromoesters


The scientific and industrial utility of α-bromoester initiators is not uniform; substitution patterns on the α-carbon profoundly influence radical stability, electron transfer kinetics, and ultimately, polymerization control. In atom transfer radical polymerization (ATRP), the electronic nature of the malonyl radical intermediate dictates whether initiation proceeds efficiently or fails entirely [1]. Specifically, the presence of the α-methyl group in DBMM stabilizes the resulting radical via hyperconjugation and inductive effects, a critical feature that distinguishes it from unsubstituted diethyl 2-bromomalonate, which has been shown to yield no polymerization under identical ATRP conditions due to the formation of a less stable, more electron-deficient radical that favors termination pathways [1]. Furthermore, the steric hindrance imparted by the α-methyl group in DBMM modulates reaction rates and selectivity in both polymerization initiation and nucleophilic displacement reactions , rendering simple substitution with other bromoesters or bromomalonates scientifically invalid for applications requiring predictable, well-defined outcomes. The following quantitative evidence establishes the specific dimensions of DBMM's differentiated performance profile.

Quantitative Differentiation of Diethyl 2-bromo-2-methylmalonate: Head-to-Head Evidence Against Key Analogs


ATRP Initiation Efficiency: DBMM vs. Diethyl 2-bromomalonate

In a direct comparative study of ATRP initiation for methyl methacrylate (MMA), diethyl 2-bromo-2-methylmalonate (DBMM) was found to initiate polymerization efficiently, whereas its close structural analog, diethyl 2-bromomalonate, resulted in no polymerization whatsoever [1]. This stark performance contrast is attributed to the differing electronic nature of the malonyl radicals generated during initiation; the α-methyl group in DBMM stabilizes the radical intermediate, enabling controlled propagation, while the radical from diethyl 2-bromomalonate is less stable and prone to termination [1]. This is a fundamental, functional differentiation that renders DBMM a viable ATRP initiator and diethyl 2-bromomalonate inert in the same context.

ATRP Controlled Radical Polymerization Initiator Efficiency Polymer Chemistry

O-ATRP Initiator Efficiency Across Solvent Systems

In organocatalyzed atom transfer radical polymerization (O-ATRP) of n-butyl acrylate (n-BA), diethyl 2-bromo-2-methylmalonate (DBMM) demonstrates high initiator efficiency (I*), a critical metric for achieving well-defined polymers. Across a range of solvents, I* values ranged from 44% to 78%, with the highest performance observed in THF (78%) and EtOAc (71%) [1]. These values indicate a high proportion of the initiator successfully generates polymer chains, contributing to narrow molecular weight distributions (Đ as low as 1.12 in THF) and good control over the polymerization process [1]. This data establishes performance benchmarks for DBMM in O-ATRP, a modern, metal-free polymerization technique.

O-ATRP Photoredox Catalysis Polymerization Kinetics Initiator Efficiency

Steric Hindrance Dictates Fullerene Functionalization Outcomes

The steric bulk of the α-methyl group in diethyl 2-bromo-2-methylmalonate (DBMM) is a key design element for achieving controlled regioselectivity in reactions with sensitive substrates. In the trapping of C60²⁻ dianion, the use of the sterically hindered 2-bromo-2-methylmalonate ester yielded two specific singly bonded fullerenyl bisadducts, C60[-CMe(CO2Et)2]2, in 35% and 7% yields, respectively [1]. The steric hindrance imposed by the α-methyl group limits the possible reaction pathways, favoring the formation of distinct 1,4- and 1,16-bisadducts over a complex mixture. This contrasts with less hindered analogs, which would be expected to show lower regioselectivity and produce more complex product mixtures [1].

Fullerene Chemistry Regioselectivity Materials Science Steric Effects

Radical Reactivity Profile Relative to α-Halo Analogs

The reactivity of diethyl 2-bromo-2-methylmalonate (DBMM) under radical-generating conditions has been directly compared to its chloro- and fluoro-analogs. In reactions with sodium diethyl methylmalonate under visible light, DBMM produces a mixture of 2,2,3,3- and 1,1,3,3-tetracarbethoxybutane [1]. In the dark, the 2,2,3,3-isomer is the major product, while the formation of the 1,1,3,3-isomer is significantly retarded [1]. This contrasts with the fluoro analog, which is inert in the dark and yields only the 1,1,3,3-isomer under light, and the chloro analog, which shows a similar but not identical profile [1]. This differential product distribution under varying conditions (light vs. dark) highlights DBMM's unique balance of ionic and radical reaction pathways, a property not shared with the other halogen analogs and valuable for designing reaction sequences that can be switched by external stimuli.

Radical Chemistry Mechanistic Studies Organic Synthesis Reaction Selectivity

Validated Application Scenarios for Diethyl 2-bromo-2-methylmalonate Based on Comparative Evidence


Synthesis of Well-Defined Polymers via O-ATRP

Diethyl 2-bromo-2-methylmalonate is a premier choice for the synthesis of poly(alkyl acrylates) with narrow molecular weight distributions (Đ < 1.2) via metal-free, photoredox-catalyzed O-ATRP. Evidence shows its high initiator efficiency (up to 78% in THF) and ability to produce polymers with controlled architectures under mild conditions [1]. This is a key differentiator from many other alkyl halide initiators that may suffer from lower efficiency or require metal catalysts. For procurement, this application justifies selection when the goal is to produce high-fidelity, well-defined polymeric materials for advanced coatings, adhesives, or biomedical applications without the risk of metal contamination.

Controlled Regioselective Functionalization of Fullerenes

The unique steric profile of diethyl 2-bromo-2-methylmalonate is exploited in the regioselective synthesis of [60]fullerene bisadducts. The 1,4- and 1,16-bisadducts, isolated in 35% and 7% yields respectively [1], are valuable precursors for materials with tailored electronic and optical properties. The use of DBMM is scientifically justified for researchers requiring specific fullerene adducts rather than a complex mixture of isomers, a common outcome when using less sterically hindered electrophiles. This scenario supports procurement for materials science and organic electronics R&D where structural precision is paramount.

Light-Controlled Radical-Mediated Carbon-Carbon Bond Formation

For synthetic organic chemists, DBMM offers a unique reactivity profile that can be toggled between radical and ionic pathways by controlling ambient light [1]. This feature allows for the selective synthesis of different carbon-carbon bond connectivities (e.g., 2,2,3,3- vs. 1,1,3,3-tetracarbethoxybutane) from the same nucleophile partner. This is a distinct advantage over its α-fluoro and α-chloro analogs, which exhibit different and more limited reactivity [1]. Procurement is therefore indicated for research groups designing complex molecule syntheses that benefit from stimulus-responsive reactivity, a dimension of control not available with the simpler analogs.

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